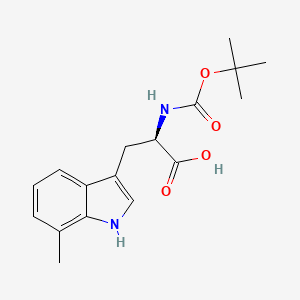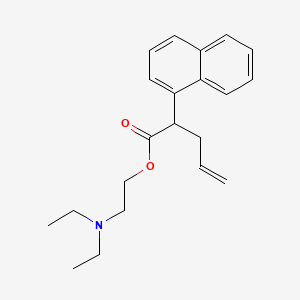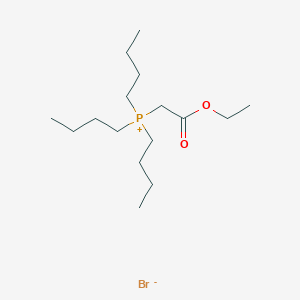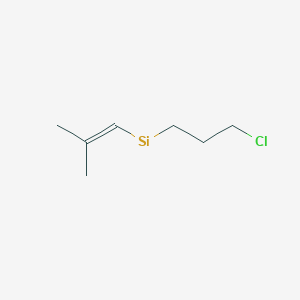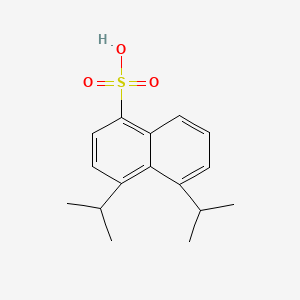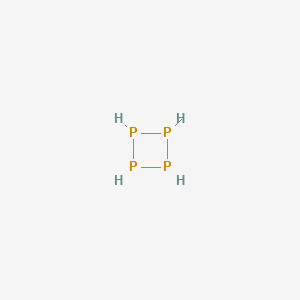
Tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphetane is a phosphorus-containing compound with the molecular formula H₄P₄. It is a cyclic molecule consisting of four phosphorus atoms, forming a unique ring structure. This compound is of significant interest in the field of inorganic chemistry due to its distinctive bonding and reactivity properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphetane can be synthesized through various methods. One common approach involves the reaction of white phosphorus with a reducing agent under controlled conditions. For instance, the reduction of white phosphorus with sodium in liquid ammonia can yield this compound .
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the synthesis typically involves similar reduction reactions. The process requires careful control of temperature and pressure to ensure the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphorus oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mécanisme D'action
The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .
Comparaison Avec Des Composés Similaires
Cyclo-tetraphosphane: Another cyclic phosphorus compound with similar structural features.
Phosphoranes: Compounds containing phosphorus in a higher oxidation state.
Phosphines: Compounds with phosphorus bonded to organic groups.
Uniqueness: Tetraphosphetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus compounds. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
287-64-9 |
|---|---|
Formule moléculaire |
H4P4 |
Poids moléculaire |
127.927 g/mol |
Nom IUPAC |
tetraphosphetane |
InChI |
InChI=1S/H4P4/c1-2-4-3-1/h1-4H |
Clé InChI |
QTDGWKQCMSDBLV-UHFFFAOYSA-N |
SMILES canonique |
P1PPP1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


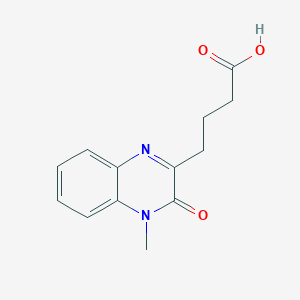
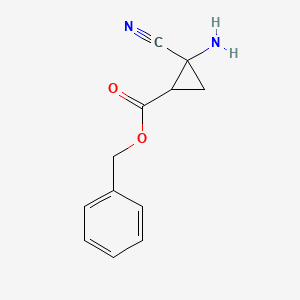
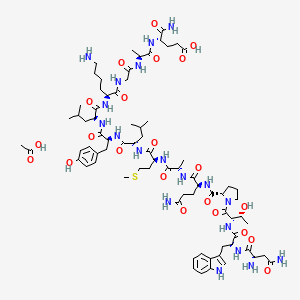

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
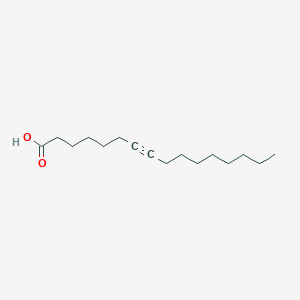
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

